3-(4-Fluorophenyl)pyridine-2-methanol
Overview
Description
It belongs to the class of phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthetic methods for obtaining 3-(4-Fluorophenyl)pyridine-2-methanol involve starting from either a preformed pyrazole or pyridine. Specific reaction conditions and reagents are employed to achieve the desired product. Further details on the synthetic routes can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular formula is C₁₁H₁₀FN₂O with a molecular weight of approximately 182.23 g/mol . The presence of the fluorine atom at the 4-position of the phenyl ring and the hydroxyl group attached to the pyridine ring contributes to its unique structure.
Scientific Research Applications
Inhibition and Selectivity in Kinase Research
One significant application of compounds related to 3-(4-Fluorophenyl)pyridine-2-methanol is in the design and synthesis of selective kinase inhibitors. These compounds, particularly those with a pyridinyl-imidazole scaffold, have been explored for their selective inhibition of p38 MAP kinase, which is a crucial target for controlling proinflammatory cytokine release. The research highlights the importance of the fluorophenyl group for achieving high binding selectivity and potency, underscoring the relevance of 3-(4-Fluorophenyl)pyridine-2-methanol derivatives in developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Metallation of Heterocyclic Compounds
The metallation of π-deficient heterocyclic compounds, including those related to 3-(4-Fluorophenyl)pyridine-2-methanol, is a critical area of research, demonstrating the compound's utility in organic synthesis. Specifically, studies on the metallation of fluoropyridines have shown high regioselectivity, offering pathways to synthesize variously substituted pyridines. This work is foundational for the development of novel organic compounds and materials (Marsais & Quéguiner, 1983).
Methanol as a Marker for Insulating Paper Degradation
Research into the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers leverages the fundamental properties of methanol-related compounds. This application is particularly relevant for the maintenance and reliability of power infrastructure, highlighting the broader utility of methanol and its derivatives in industrial applications (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
properties
IUPAC Name |
[3-(4-fluorophenyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFFJNPYFMVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyridine-2-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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